A Comprehensive Technical Guide to Determining the Solubility Profile of Methyl 4-bromo-1H-indole-5-carboxylate in Dimethyl Sulfoxide (DMSO) and Methanol
A Comprehensive Technical Guide to Determining the Solubility Profile of Methyl 4-bromo-1H-indole-5-carboxylate in Dimethyl Sulfoxide (DMSO) and Methanol
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently, its bioavailability.[1] Methyl 4-bromo-1H-indole-5-carboxylate, an organic molecule built upon the privileged indole scaffold, represents a class of compounds of significant interest to medicinal chemists. The precise quantification of its solubility in common laboratory solvents is a foundational step in its journey from a synthesized entity to a potential therapeutic agent.
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to determine the thermodynamic solubility of Methyl 4-bromo-1H-indole-5-carboxylate. We will focus on two solvents of divergent yet complementary properties: Dimethyl Sulfoxide (DMSO), the universal solvent for compound storage and high-throughput screening, and Methanol (MeOH), a protic solvent frequently employed in synthesis, purification, and formulation.
The objective here is not merely to present a protocol, but to elucidate the scientific rationale behind the experimental design. By leveraging the gold-standard isothermal shake-flask method coupled with a robust gravimetric quantification technique, this guide equips the researcher with a self-validating system to generate high-quality, reliable solubility data.
Theoretical & Physicochemical Foundations
A robust experimental design is built upon a solid theoretical understanding of the components involved. The principle of "like dissolves like" governs solubility, where the interplay between the solute's and solvent's intermolecular forces dictates the extent of dissolution.
Solute Profile: Methyl 4-bromo-1H-indole-5-carboxylate
Methyl 4-bromo-1H-indole-5-carboxylate is a heterocyclic compound featuring an indole core, a bromine substituent, and a methyl ester group. Each of these functional groups contributes to its overall polarity and potential for intermolecular interactions.
-
Indole NH Group: Capable of acting as a hydrogen bond donor.
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Ester Carbonyl Group: Acts as a hydrogen bond acceptor.
-
Bromine Atom: Contributes to the molecule's molecular weight and introduces a degree of lipophilicity.
-
Aromatic System: Allows for π-π stacking interactions.
These features suggest a molecule with moderate polarity, likely exhibiting solubility in a range of organic solvents. A summary of its key computed properties is presented in Table 1.
Table 1: Physicochemical Properties of Bromo-1H-indole-carboxylate Isomers
| Property | Value | Source |
| Chemical Name | Methyl 4-bromo-1H-indole-5-carboxylate | - |
| CAS Number | 1956389-89-1 | [2] |
| Molecular Formula | C₁₀H₈BrNO₂ | [3] |
| Molecular Weight | 254.08 g/mol | [3][4] |
| XLogP3-AA (Predicted) | 2.6 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Topological Polar Surface Area | 55.1 Ų | [5] |
*Note: Experimentally verified data for the specific 5-carboxylate isomer is limited. The values for XLogP3, Hydrogen Bond Counts, and TPSA are derived from closely related isomers (e.g., 4-bromo-7-carboxylate, 5-bromo-7-carboxylate) and are expected to be highly representative.
Solvent Profiles
The choice of DMSO and methanol allows for the probing of the solute's behavior in both aprotic and protic polar environments.
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Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent.[6] Its large dipole moment and inability to donate hydrogen bonds make it an exceptional solvent for a wide array of organic compounds, including those that are poorly soluble in water.[6] It readily accepts hydrogen bonds from the indole NH group. Its high boiling point (189 °C) is a key consideration for experimental procedures involving evaporation.
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Methanol (MeOH): The simplest protic alcohol. It is a polar solvent capable of acting as both a hydrogen bond donor and acceptor.[7] This duality allows it to interact with both the NH and carbonyl functionalities of the solute. Its volatility (boiling point 64.7 °C) simplifies solute recovery via evaporation but requires careful handling to prevent solvent loss during equilibration.
Experimental Design & Rationale
To obtain the most accurate and thermodynamically valid solubility value, the Isothermal Saturation Method , often referred to as the shake-flask method, is the technique of choice.[8][9] This method ensures that the system reaches a true equilibrium between the undissolved solid solute and the saturated solution.[7][10]
The core principle is to create a slurry by adding an excess of the solid compound to the solvent and agitating the mixture at a constant temperature until the concentration of the dissolved solute no longer changes over time.[11] For quantification, the Gravimetric Method is selected for its directness and accuracy, provided the solute is non-volatile.[12][13] This method involves separating the saturated solution from the excess solid, evaporating the solvent, and weighing the remaining solid residue.[1][14]
The overall workflow is designed to be a self-validating system, ensuring that equilibrium is genuinely achieved.
Caption: Experimental workflow for thermodynamic solubility determination.
Detailed Experimental Protocols
These protocols provide step-by-step instructions for determining the solubility of Methyl 4-bromo-1H-indole-5-carboxylate.
Materials and Reagents
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Methyl 4-bromo-1H-indole-5-carboxylate (solid, >98% purity)
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Dimethyl Sulfoxide (DMSO), anhydrous grade (≥99.9%)
-
Methanol (MeOH), anhydrous grade (≥99.9%)
-
Analytical balance (readable to ±0.01 mg)
-
Glass vials (e.g., 4 mL) with screw caps and PTFE septa
-
Orbital shaker or vial roller capable of maintaining constant temperature
-
Calibrated positive displacement pipette or gas-tight syringe
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
-
Hot plate or vacuum oven
-
Desiccator
Protocol 1: Solubility Determination in DMSO
-
Preparation: Add an excess amount of Methyl 4-bromo-1H-indole-5-carboxylate (e.g., ~20-30 mg) to a 4 mL glass vial. The key is to ensure solid remains undissolved at equilibrium.
-
Solvent Addition: Accurately dispense a known volume of DMSO (e.g., 2.00 mL) into the vial.
-
Sealing: Immediately cap the vial tightly to prevent moisture absorption, as DMSO is hygroscopic.
-
Equilibration: Place the vial on a shaker or roller in a temperature-controlled environment (e.g., 25 °C ± 1 °C). Agitate the slurry for at least 24 hours.[11] To validate equilibrium, a 48-hour time point can also be measured; the solubility values should be consistent.[15]
-
Phase Separation: After equilibration, let the vial stand stationary for at least 1 hour to allow the excess solid to settle.
-
Sampling: Carefully draw the clear supernatant into a syringe. Attach a 0.22 µm syringe filter and discard the first few drops. Dispense a precise aliquot (e.g., 1.00 mL) of the filtrate into a clean, dry, pre-weighed glass vial (Weight A).
-
Quantification: a. Weigh the vial containing the filtrate (Weight B). b. Place the vial on a hot plate set to a moderate temperature (~80-90°C) or in a vacuum oven to slowly evaporate the DMSO. Ensure good ventilation. c. Once the solvent is fully evaporated, dry the vial containing the solid residue in a vacuum oven at a suitable temperature (e.g., 50°C) until a constant weight is achieved. d. Cool the vial in a desiccator and weigh it (Weight C).
-
Calculation:
-
Mass of Solute: (Weight C - Weight A)
-
Mass of Solvent: (Weight B - Weight C)
-
Solubility (mg/mL): (Mass of Solute in mg) / (Volume of aliquot in mL)
-
Protocol 2: Solubility Determination in Methanol
Follow steps 1-8 as described for DMSO, with the following critical modifications:
-
Step 3 (Sealing): Ensure the vial is sealed very tightly as methanol is volatile.
-
Step 7b (Evaporation): Methanol can be evaporated at a lower temperature (~50-60°C) due to its lower boiling point.
Self-Validation and Quality Control
-
Attainment of Equilibrium: As mentioned, comparing results from a 24-hour and a 48-hour incubation is the most reliable way to confirm that equilibrium has been reached.[15]
-
Solid Phase Characterization: After the experiment, the remaining undissolved solid should ideally be recovered and analyzed (e.g., by XRPD or DSC) to confirm that no polymorphic transformation or solvate formation has occurred during the equilibration period.[11]
-
Replicates: All measurements should be performed in at least triplicate to ensure reproducibility and to calculate standard deviation.
Data Presentation and Interpretation
The results from these experiments should be meticulously recorded and presented clearly. Table 2 provides a template for summarizing the quantitative data.
Table 2: Template for Experimental Solubility Data of Methyl 4-bromo-1H-indole-5-carboxylate
| Solvent | Temperature (°C) | Replicate | Solubility (mg/mL) | Solubility (mol/L) | Mean ± SD (mg/mL) |
| DMSO | 25 | 1 | [Data] | [Data] | \multirow{3}{}{[Calculate]} |
| 2 | [Data] | [Data] | |||
| 3 | [Data] | [Data] | |||
| Methanol | 25 | 1 | [Data] | [Data] | \multirow{3}{}{[Calculate]} |
| 2 | [Data] | [Data] | |||
| 3 | [Data] | [Data] |
Interpretation: Upon obtaining the data, a higher solubility value in DMSO compared to methanol would be anticipated. This is because DMSO, as a strong polar aprotic solvent, is exceptionally effective at solvating a wide range of organic molecules. Methanol's hydrogen bonding network requires disruption for the solute to be accommodated, which can be energetically less favorable compared to DMSO's solvent-solute interactions for this particular molecule. This data is crucial for downstream applications, from designing stock solutions for biological assays to guiding early formulation strategies.
Conclusion
This technical guide has detailed a robust and scientifically sound methodology for determining the thermodynamic solubility of Methyl 4-bromo-1H-indole-5-carboxylate in DMSO and methanol. By adhering to the principles of the isothermal saturation method and employing precise gravimetric analysis, researchers can generate reliable and accurate data. This foundational information is indispensable for making informed decisions throughout the drug discovery and development pipeline, ensuring that the full potential of promising compounds is not masked by avoidable formulation or bioavailability challenges.
References
-
Determination of Solubility by Gravimetric Method. (n.d.). Pharma E-Tutor. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Isothermal method (detecting composition of a saturated solution at a given temperature). Retrieved from [Link]
-
Qureshi, A., Vyas, J., & Upadhyay, U.M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Rojas-Pérez, L. A., et al. (2021). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Crystal Growth & Design. Retrieved from [Link]
-
Kumar, D., et al. (2021). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. International Journal of Drug Delivery Technology. Retrieved from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (2021). Solubility Determination, Solute–Solvent Interactions, and Model Correlation of Sorafenib in Twelve Pure Organic Solvents. Retrieved from [Link]
-
SlideShare. (2016). Gravimetric method of analysis. Retrieved from [Link]
-
Scribd. (n.d.). 4 - Solubility - Gravimetric Method | PDF. Retrieved from [Link]
-
Palmer, D. S., et al. (2019). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]
-
EBSCO. (n.d.). Gravimetric analysis | Chemistry | Research Starters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-bromo-1H-indole-7-carboxylate. PubChem Compound Database. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 101909-43-7| Chemical Name : Methyl 4-bromo-1H-indole-3-carboxylate. Retrieved from [Link]
Sources
- 1. pharmajournal.net [pharmajournal.net]
- 2. 1956389-89-1|Methyl 4-bromo-1H-indole-5-carboxylate|BLD Pharm [bldpharm.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Methyl 4-bromo-1H-indole-7-carboxylate | C10H8BrNO2 | CID 58315919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 860624-89-1 | Methyl 5-bromoindole-7-carboxylate | Bromides | Ambeed.com [ambeed.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sc.nahrainuniv.edu.iq [sc.nahrainuniv.edu.iq]
- 13. Gravimetric analysis | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 14. scribd.com [scribd.com]
- 15. uomus.edu.iq [uomus.edu.iq]
